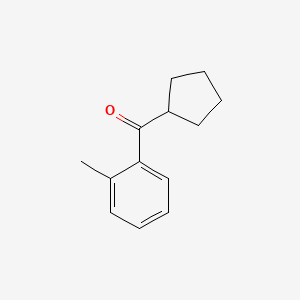

Cyclopentyl 2-methylphenyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a yellow oil with a molecular weight of 188.27 g/mol . This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cyclopentyl 2-methylphenyl ketone can be synthesized through several methods. One common method involves the hydrolysis of 2-cyclopentyl benzoylacetate in basic solvents. This process yields cyclopentyl phenyl ketone, which can then be further processed to obtain this compound . The reaction conditions typically involve the use of caustic alcohol and a round-bottomed flask .

Industrial Production Methods

In industrial settings, the preparation of this compound often involves environmentally friendly solvents and processes that minimize environmental pollution. The methods are designed to be easy to operate, have high yields, short technological periods, and low preparation costs .

Analyse Des Réactions Chimiques

Types of Reactions

Cyclopentyl 2-methylphenyl ketone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated compounds or other substituted derivatives.

Applications De Recherche Scientifique

Cyclopentyl 2-methylphenyl ketone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Used in the production of fine chemicals and as a reagent in various industrial processes

Mécanisme D'action

The mechanism of action of cyclopentyl 2-methylphenyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In oxidation and reduction reactions, it undergoes changes in its oxidation state, leading to the formation of different products .

Comparaison Avec Des Composés Similaires

Cyclopentyl 2-methylphenyl ketone can be compared with other similar compounds, such as:

Cyclopentyl phenyl ketone: Similar structure but lacks the methyl group on the phenyl ring.

Cyclopentyl benzyl ketone: Similar structure but has a benzyl group instead of a methyl group on the phenyl ring.

Cyclopentyl tolyl ketone: Similar structure but has a different substitution pattern on the phenyl ring.

These compounds share similar chemical properties and reactivity but differ in their specific applications and interactions due to the variations in their structures .

Activité Biologique

Cyclopentyl 2-methylphenyl ketone (CAS Number 7063-66-3) is an organic compound characterized by a cyclopentyl group attached to a 2-methylphenyl ketone moiety. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H16O

- Molecular Weight : 188.27 g/mol

- Density : Approximately 1.013 g/cm³

This compound exhibits biological activity primarily through its interactions with specific molecular targets. The compound can act as an electrophile in substitution reactions, allowing it to form new chemical bonds with nucleophiles. Its ketone functional group enables hydrogen bonding with enzymes, influencing their catalytic activity. Additionally, the aromatic ring can engage in π-π interactions, affecting binding affinity and specificity with biological receptors.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anti-inflammatory Effects : Research has suggested potential anti-inflammatory activities, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic avenues for diseases related to enzyme dysfunction.

Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 50 µg/mL for certain strains, suggesting its potential as a lead compound for antibiotic development.

Study 2: Anti-inflammatory Mechanisms

In vitro assays were conducted to evaluate the anti-inflammatory effects of this compound on human macrophages. The compound reduced the production of pro-inflammatory cytokines (TNF-α and IL-6) by approximately 40% at a concentration of 25 µM. These findings highlight its potential utility in managing inflammatory conditions.

Study 3: Enzyme Inhibition

Research focused on the compound's ability to inhibit phosphodiesterase enzymes, which play a crucial role in cyclic nucleotide metabolism. This compound demonstrated an IC50 value of 28 nM against phosphodiesterase IV, indicating strong inhibitory activity that could be leveraged for anti-inflammatory drug development.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to understand its unique properties better:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| Cyclopentyl phenyl ketone | Lacks methyl substitution on the phenyl ring | Moderate antimicrobial activity |

| Cyclopentyl benzyl ketone | Contains a benzyl group instead of methyl | Weak anti-inflammatory effects |

| Cyclopentyl tolyl ketone | Different substitution pattern on the phenyl ring | Limited enzyme inhibition |

Propriétés

IUPAC Name |

cyclopentyl-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-10-6-2-5-9-12(10)13(14)11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOOCSZEDQMGTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642555 |

Source

|

| Record name | Cyclopentyl(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7063-66-3 |

Source

|

| Record name | Cyclopentyl(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.